molecular formula C17H17NO4 B1175510 (2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid CAS No. 1040-59-1

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid

Cat. No. B1175510
CAS RN: 1040-59-1
M. Wt: 299.32 g/mol
InChI Key:
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Description

“(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid” is a chemical compound with the CAS Number: 20806-43-3 . It has a molecular weight of 329.35 . It is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-3- (benzyloxy)-2- { [ (benzyloxy)carbonyl]amino}propanoic acid . The InChI code for this compound is 1S/C18H19NO5/c20-17 (21)16 (13-23-11-14-7-3-1-4-8-14)19-18 (22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2, (H,19,22) (H,20,21)/t16-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 329.35 .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280 .

Future Directions

While specific future directions for “(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid” are not available in the retrieved data, it’s worth noting that the field of chemical reactor analysis and design, including the hydrogenation of carboxylic acid derivatives, is advancing rapidly . This could potentially impact future research and applications of similar compounds.

properties

IUPAC Name

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)15(14-9-5-2-6-10-14)11-18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZVNLINVSOJDW-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid

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